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(+/-)-CP 47,497-C7-Hydroxy

metabolite

CAS No.: 1554485-44-7

Cat. No.: B594054

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
CP 47,497 and its C7 homolog are potent synthetic cannabinoids that have been widely

abused as components of "herbal incense" mixtures. Due to their high potency and potential for

adverse health effects, robust analytical methods for the detection of their metabolites in

biological matrices are crucial for clinical and forensic toxicology. Parent compounds are rarely

detected in urine; therefore, the identification of major metabolites, such as the CP 47,497-C7-

hydroxy metabolite, is the primary approach for confirming exposure.[1] This application note

provides detailed protocols for the detection and quantification of CP 47,497-C7-hydroxy

metabolite in human urine using liquid chromatography-tandem mass spectrometry (LC-

MS/MS), a highly sensitive and specific analytical technique.

Metabolic Pathway of CP 47,497
CP 47,497 undergoes extensive phase I metabolism in the body, primarily through

hydroxylation. One of the major metabolic routes is the hydroxylation of the C7 position on the
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dimethylheptyl side chain, forming the CP 47,497-C7-hydroxy metabolite. This metabolite is

then often conjugated with glucuronic acid (phase II metabolism) to increase its water solubility

and facilitate its excretion in urine.
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Caption: Metabolic pathway of CP 47,497.

Experimental Workflow
The overall workflow for the analysis of CP 47,497-C7-hydroxy metabolite in urine involves

enzymatic hydrolysis to cleave the glucuronide conjugate, followed by extraction of the

metabolite from the urine matrix, and subsequent analysis by LC-MS/MS.
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Caption: Experimental workflow for urine analysis.

Quantitative Data
The following table summarizes the quantitative validation parameters for the analysis of CP

47,497-C7-hydroxy metabolite in urine by LC-MS/MS.
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Parameter Value Reference

Lower Limit of Quantification

(LLOQ)
0.1 - 1.0 µg/L [2]

Upper Limit of Quantification

(ULOQ)
50 - 100 µg/L [2]

Linearity (r²) > 0.994 [2]

Analytical Recovery (Bias) 88.3 – 112.2% [2]

Imprecision (CV) 4.3 – 13.5% [2]

Extraction Efficiency 44 – 110% [2]

Matrix Effect -73 to 52% [2]

Experimental Protocols
Enzymatic Hydrolysis of Urine Samples
Objective: To deconjugate the glucuronidated metabolite to its free form for extraction and

analysis.

Materials:

Urine sample

β-glucuronidase (from E. coli)[3]

Phosphate buffer (pH 6.8)[4]

Incubator or water bath

Protocol:

Pipette 1.0 mL of the urine sample into a clean centrifuge tube.

Add a suitable volume of internal standard.
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Add 0.5 mL of phosphate buffer (pH 6.8).[3]

Add a sufficient amount of β-glucuronidase enzyme.

Vortex the mixture gently.

Incubate the sample at an optimized temperature (e.g., 55°C) for a specified duration (e.g.,

30 minutes).[3]

After incubation, allow the sample to cool to room temperature before proceeding to the

extraction step.

Supported Liquid Extraction (SLE)
Objective: To isolate the CP 47,497-C7-hydroxy metabolite from the urine matrix.

Materials:

Hydrolyzed urine sample

Supported Liquid Extraction (SLE) columns/plates

Elution solvent (e.g., ethyl acetate)[5]

Nitrogen evaporator

Reconstitution solution (e.g., mobile phase)

Protocol:

Load the entire hydrolyzed urine sample onto the SLE column.

Allow the sample to absorb into the sorbent for a few minutes.

Apply the elution solvent to the column and collect the eluate.

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
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Reconstitute the dried extract in a specific volume of the initial mobile phase for LC-MS/MS

analysis.[5]

LC-MS/MS Analysis
Objective: To chromatographically separate and detect the CP 47,497-C7-hydroxy metabolite.

Instrumentation:

Liquid Chromatograph (LC) system

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions (Example):

Column: A suitable reversed-phase column (e.g., C18)

Mobile Phase A: 0.1% Formic acid in water

Mobile Phase B: 0.1% Formic acid in acetonitrile

Gradient: A suitable gradient program to achieve separation.

Flow Rate: A typical flow rate for the column used.

Injection Volume: A small volume of the reconstituted sample (e.g., 5-10 µL).

MS/MS Conditions (Example):

Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode. For CP

47,497 compounds, negative polarity is often used.[2]

Scan Type: Multiple Reaction Monitoring (MRM)

Precursor and Product Ions: Specific m/z transitions for the CP 47,497-C7-hydroxy

metabolite and the internal standard should be determined and optimized.

Collision Energy and other MS parameters: These should be optimized for the specific

instrument and analyte to achieve maximum sensitivity.
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Conclusion
The protocols described in this application note provide a robust and reliable framework for the

detection and quantification of the CP 47,497-C7-hydroxy metabolite in urine. The use of

enzymatic hydrolysis followed by supported liquid extraction and LC-MS/MS analysis ensures

high sensitivity and specificity, making it a suitable method for forensic and clinical applications.

Proper validation of the method in the end-user's laboratory is essential to ensure accurate and

defensible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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